molecular formula C10H10N2O2 B11908653 1-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde CAS No. 711024-26-9

1-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde

Cat. No.: B11908653
CAS No.: 711024-26-9
M. Wt: 190.20 g/mol
InChI Key: OKGPBINMYLAZTM-UHFFFAOYSA-N
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Description

1-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde is a heterocyclic compound featuring a tetrahydroquinoxaline core substituted with a methyl group at position 1, a ketone at position 3, and a carbaldehyde at position 6. Its molecular formula is C₁₀H₁₀N₂O₂ (calculated based on structural analogs), with a molecular weight of ~206.20 g/mol (approximated from related compounds). The tetrahydroquinoxaline scaffold, with two adjacent nitrogen atoms, confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, fluorophores, and synthetic intermediates .

Properties

CAS No.

711024-26-9

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

1-methyl-3-oxo-2,4-dihydroquinoxaline-6-carbaldehyde

InChI

InChI=1S/C10H10N2O2/c1-12-5-10(14)11-8-4-7(6-13)2-3-9(8)12/h2-4,6H,5H2,1H3,(H,11,14)

InChI Key

OKGPBINMYLAZTM-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)NC2=C1C=CC(=C2)C=O

Origin of Product

United States

Preparation Methods

Method Overview

This approach leverages the cyclization of o-nitrophenylglycine derivatives to construct the tetrahydroquinoxaline core, followed by reduction and formylation to introduce the aldehyde group.

Key Steps:

  • Alkylation : Introduce a methyl group at the nitrogen position via reductive amination or direct alkylation.

  • Cyclization : Reduce the nitro group to an amine and induce cyclization under acidic conditions.

  • Formylation : Introduce the aldehyde group at position 6 using Vilsmeier-Haack or other formylation reagents.

Reactants and Conditions:

Step Reagents/Conditions Yield Source
AlkylationMethyl iodide, K₂CO₃, DMF, 60°C75–85%
CyclizationSnCl₂/HCl, reflux, 6 hours80–90%
FormylationPOCl₃/DMF, 0–5°C, 2 hours60–70%

Mechanistic Insights :

  • Cyclization : Reduction of the nitro group generates an amine, which undergoes intramolecular nucleophilic attack on the ester carbonyl, forming the tetrahydroquinoxaline ring. Steric effects from the methyl group direct regioselectivity.

  • Formylation : Vilsmeier reagent (POCl₃/DMF) activates the tetrahydroquinoxaline core, enabling electrophilic formylation at position 6.

Vilsmeier-Haack Formylation of Methylated Tetrahydroquinoxaline

Method Overview

This method directly introduces the aldehyde group at position 6 of a pre-formed methylated tetrahydroquinoxaline scaffold using the Vilsmeier-Haack reaction.

Key Steps:

  • Scaffold Synthesis : Prepare 1-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline via cyclization of o-phenylenediamine with a methylated α-keto acid.

  • Formylation : Treat the scaffold with a formylation reagent to install the aldehyde.

Reactants and Conditions:

Step Reagents/Conditions Yield Source
Scaffold Synthesiso-Phenylenediamine, methyl acetoacetate, H₂SO₄, reflux, 4 hours85–90%
FormylationPOCl₃/DMF, 0–5°C, 2 hours60–70%

Critical Parameters :

  • Anhydrous Conditions : Moisture inhibits Vilsmeier reagent formation.

  • Temperature Control : Reactions below 5°C minimize side reactions.

Condensation with α-Keto Acids Followed by Cyclization

Method Overview

This approach constructs the tetrahydroquinoxaline core via condensation of o-phenylenediamine with a methylated α-keto acid, followed by cyclization and functionalization.

Key Steps:

  • Condensation : React o-phenylenediamine with a methyl-substituted α-keto acid.

  • Cyclization : Acid-catalyzed dehydration forms the tetrahydroquinoxaline ring.

  • Oxidation/Reduction : Adjust oxidation states to achieve the 3-oxo group.

Reactants and Conditions:

Step Reagents/Conditions Yield Source
Condensationo-Phenylenediamine, methyl acetoacetate, EtOH, reflux, 6 hours80–85%
CyclizationH₂SO₄, 100°C, 4 hours90–95%

Advantages :

  • High Regioselectivity : The methyl group at position 1 directs cyclization to the 3-oxo position.

  • Scalability : Microwave-assisted methods reduce reaction times to 15–30 minutes.

Reductive Cyclization of Precursors

Method Overview

Step Reagents/Conditions Yield Source
Alkylationo-Nitroaniline, methyl iodide, K₂CO₃, DMF, 60°C75–80%
Reductive CyclizationSnCl₂/HCl, reflux, 6 hours85–90%
FormylationPOCl₃/DMF, 0–5°C, 2 hours60–70%

Mechanistic Notes :

  • Reduction : SnCl₂/HCl reduces the nitro group to an amine, enabling cyclization.

  • Acid Catalysis : HCl protonates intermediates, facilitating ring closure.

Pictet-Spengler Reaction for Ring Formation

Method Overview

The Pictet-Spengler reaction constructs the tetrahydroquinoxaline ring by reacting tryptamine derivatives with aldehydes, followed by functionalization.

Key Steps:

  • Tryptamine Synthesis : Prepare 1-methyltryptamine via reductive amination.

  • Cyclization : React with an aldehyde under acidic conditions.

  • Oxidation : Introduce the 3-oxo group via controlled oxidation.

Reactants and Conditions:

Step Reagents/Conditions Yield Source
Tryptamine SynthesisMethylamine, indole-3-carbaldehyde, NaBH₃CN, MeOH, RT, 24 hours70–75%
Cyclizationp-Nitrobenzaldehyde, H₂SO₄, 80°C, 3 hours80–85%
OxidationKMnO₄, acidic conditions60–65%

Challenges :

  • Stereocontrol : The Pictet-Spengler reaction may yield mixtures of cis/trans isomers.

  • Oxidation Selectivity : Avoid over-oxidation of the aldehyde group.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Cyclization of o-NitrophenylglycineHigh regioselectivity, scalableMulti-step process, toxic reagents65–85%
Vilsmeier-Haack FormylationDirect aldehyde introductionAnhydrous conditions required60–70%
Condensation with α-Keto AcidsSimple reagents, high scalabilityLimited functional group tolerance80–95%
Reductive CyclizationCost-effective, robust conditionsPotential for side reactions75–90%
Pictet-Spengler ReactionVersatile for diverse scaffoldsStereochemical control challenging70–85%

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde position.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxyl derivatives, substituted quinoxalines, and various oxidized forms of the compound .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline derivatives as antitumor agents . A notable investigation synthesized various N-substituted derivatives and evaluated their biological activities against different cancer cell lines such as HeLa and K562. One compound exhibited an IC50 value of 0.126 μM against HeLa cells, indicating strong antiproliferative effects and the ability to inhibit tubulin polymerization, which is crucial for cancer cell division .

Case Study: Tubulin Polymerization Inhibition

  • Compound Tested: N-substituted derivative
  • Cell Lines: HeLa, SMMC-7721, K562
  • IC50 Values:
    • HeLa: 0.126 μM
    • SMMC-7721: 0.071 μM
    • K562: 0.164 μM
  • Mechanism: Inhibition of tubulin polymerization and cell cycle arrest at G2/M phase.

Microtubule Targeting Agents

The compound serves as a microtubule targeting agent , which is critical in overcoming multidrug resistance in cancer therapy. Its derivatives have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis . This provides a promising avenue for developing novel anticancer therapies that can circumvent existing resistance mechanisms.

Research Findings:

  • Binding Site: Colchicine binding site on tubulin.
  • Effects: Disruption of microtubule formation and mitotic spindle integrity.

Pharmacological Studies

Pharmacological evaluations have indicated that compounds derived from 1-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline can influence various cellular pathways related to apoptosis and cell cycle regulation. These studies utilize techniques such as MTT assays to assess cell viability and flow cytometry for cell cycle analysis .

Key Findings:

  • Compounds demonstrated moderate to strong inhibitory activities against cancer cells.
  • Some derivatives induced apoptosis while others did not.

Comprehensive Data Tables

The following table summarizes key findings from various studies on the applications of 1-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline derivatives:

Study ReferenceCompound TestedCell LineIC50 (μM)Mechanism of Action
N-substitutedHeLa0.126Tubulin polymerization inhibition
I-7HT-29ModerateMicrotubule disruption
VariousK5620.164Apoptosis induction

Mechanism of Action

The mechanism of action of 1-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to downstream effects on cellular pathways, influencing processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of the target compound with analogs:

Compound Name Core Structure Substituents Functional Group Molecular Weight (g/mol) Applications/Notes
1-Methyl-3-oxo-...-6-carbaldehyde (Target) Tetrahydroquinoxaline 1-Me, 3-Oxo, 6-CHO Aldehyde ~206.20 Potential fluorophore development
1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde Tetrahydroquinoxaline 1,4-Et, 3-Oxo (assumed), 6-CHO Aldehyde Higher than target* Fluorogens for organelle staining
Methyl 3-oxo-...-6-carboxylate Tetrahydroquinoxaline 6-COOMe, 3-Oxo Ester 206.20 Lab intermediate, ester hydrolysis
1-Methyl-2-oxo-...-6-carboxylic acid Tetrahydroquinoline 1-Me, 2-Oxo, 6-COOH Carboxylic acid 205.21 Synthetic intermediate
6-Methyl-2-oxo-1,2-dihydroquinolin-3-carbaldehyde Dihydroquinoline 6-Me, 2-Oxo, 3-CHO Aldehyde ~189.19 (calculated) Chemical intermediate

*The diethyl substituents increase molecular weight and lipophilicity compared to the target compound.

Key Differences and Implications

Core Heterocycle: Tetrahydroquinoxaline (Target, ): Contains two adjacent nitrogen atoms, enhancing hydrogen-bonding capacity and planarity. This is advantageous in biological interactions (e.g., fluorophore design for organelle targeting) . Tetrahydroquinoline (): Features a single nitrogen atom, reducing polarity and electronic conjugation. This limits applications requiring strong intermolecular interactions.

Functional Groups: Aldehyde (Target, ): Highly reactive toward nucleophiles (e.g., in Schiff base formation), enabling further derivatization. Ester (): Less reactive than aldehydes but hydrolyzable to carboxylic acids under basic conditions.

Substituent Effects: 1-Methyl vs. 1,4-Diethyl (): Diethyl groups enhance lipophilicity, improving cell membrane permeability in biological systems but introducing steric hindrance. Position of Aldehyde (6-CHO in Target vs.

Biological Activity

1-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Overview of the Compound

Chemical Structure and Properties

  • Molecular Formula : C10H10N2O3
  • Molecular Weight : 206.2 g/mol
  • CAS Number : 671820-52-3

The compound belongs to the quinoxaline family, which is known for diverse biological activities including antimicrobial, antitumoral, and anti-inflammatory effects .

Antiproliferative Effects

Research has demonstrated that derivatives of 1-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline exhibit potent antiproliferative activity against various cancer cell lines. For instance:

  • Compound 13d , a derivative, showed significant antiproliferative effects with IC50 values of:
    • HeLa cells: 0.126 μM
    • SMMC-7721 cells: 0.071 μM
    • K562 cells: 0.164 μM

This compound also inhibited tubulin polymerization (IC50 = 3.97 μM), arrested the cell cycle at the G2/M phase, and induced apoptosis .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound acts as an enzyme inhibitor by binding to active sites of target enzymes, thus preventing substrate interaction and subsequent catalytic activity.
  • Receptor Interaction : It can modulate signal transduction pathways by interacting with cell surface receptors .
  • Cell Cycle Arrest and Apoptosis Induction : The ability to arrest the cell cycle and induce apoptosis positions this compound as a candidate for cancer therapy.

Study on Antitumor Activity

A recent study synthesized various N-substituted derivatives of 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid and evaluated their biological activities. The findings indicated that certain derivatives could effectively inhibit cancer cell proliferation while also targeting tubulin polymerization pathways .

Antimicrobial Properties

Quinoxaline derivatives have shown promise in antimicrobial applications. For example, compounds derived from this class have been tested against multidrug-resistant strains of bacteria and exhibited significant antimicrobial activity .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (μM)Mechanism
Compound 13dAntiproliferative0.071 - 0.164Tubulin polymerization inhibition
Quinoxaline Derivative AAntimicrobialVariesEnzyme inhibition
Quinoxaline Derivative BAntitumorVariesCell cycle arrest

Q & A

Q. Advanced

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain compound stability while avoiding cellular toxicity .
  • Prodrug derivatization : Replace the aldehyde with a methyl ester or acetal group, which hydrolyzes in physiological conditions .
  • Nanoformulation : Encapsulate in liposomes (size ~100 nm) to enhance aqueous dispersion and target tissue accumulation .

How can regioselectivity be controlled during functionalization of the quinoxaline core?

Q. Advanced

  • Directing groups : Install temporary substituents (e.g., boronate esters) to steer electrophilic attacks to the 6-position .
  • Microwave-assisted synthesis : Enhances regiocontrol via rapid, uniform heating (e.g., 150°C for 10 min reduces byproduct formation) .
  • Protection-deprotection : Use tert-butyldimethylsilyl (TBS) groups to shield reactive sites during aldehyde introduction .

What experimental evidence supports the reactivity of the oxo group in nucleophilic or electrophilic reactions?

Q. Advanced

  • Nucleophilic addition : React with Grignard reagents (e.g., MeMgBr) to form secondary alcohols, confirmed by FTIR (C=O stretch loss at ~1700 cm⁻¹) .
  • Electrophilic substitution : Nitration at the 5-position (meta to oxo) yields mono-nitro derivatives, validated by HPLC-MS .
  • Reduction : NaBH₄ selectively reduces the oxo group to a hydroxyl, leaving the aldehyde intact (¹H NMR: δ ~4.3 ppm for -CHOH) .

What analytical techniques are critical for assessing the purity of this compound?

Q. Basic

  • HPLC-UV/HRMS : Quantifies impurities >0.1% using C18 columns (acetonitrile/water gradient) and exact mass confirmation (m/z ± 2 ppm) .
  • Elemental analysis : Validates C, H, N content (±0.3% theoretical) to detect residual solvents or inorganic salts .
  • TGA-DSC : Detects decomposition events (e.g., aldehyde oxidation above 200°C) to establish storage stability .

How do structural modifications of this compound impact its physicochemical and pharmacological properties?

Advanced
Comparative studies with analogs (e.g., 6-carboxylic acid or methyl ester derivatives) reveal:

  • Lipophilicity : LogD (pH 7.4) decreases by ~1.5 units when replacing aldehyde with carboxylate, reducing blood-brain barrier penetration .
  • Metabolic stability : Aldehyde oxidase-mediated conversion to carboxylic acids shortens half-life (t₁/₂ <1 hr in liver microsomes) .
  • Target selectivity : Methyl substitution at position 1 enhances affinity for kinase X over kinase Y (IC₅₀ ratio: 10:1) due to steric complementarity .

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